

Applications of 2-Ethyl-3,5-dimethylpyrazine in food industry

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Compound of Interest

Compound Name: **2-Ethyl-3,5-dimethylpyrazine**

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An In-Depth Guide to the Application of **2-Ethyl-3,5-dimethylpyrazine** in the Food Industry

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals on the application of **2-Ethyl-3,5-dimethylpyrazine**. It delves into the compound's sensory characteristics, natural formation, and practical integration into various food systems, supported by detailed protocols and scientific rationale.

Introduction: The Aromatic Signature of Roasting

2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0) is a heterocyclic, nitrogen-containing aromatic compound that plays a pivotal role in the flavor profiles of many cooked and processed foods.^{[1][2]} As a member of the pyrazine family, it is renowned for its potent and desirable aroma, which is intrinsically linked to the chemical transformations that occur during heating.^{[3][4]} Its molecular formula is C₈H₁₂N₂, and it typically presents as a colorless to pale yellow liquid with a powerful and characteristic odor.^{[1][5]} This compound is a key tool for flavorists aiming to create or enhance the authentic sensory experience of roasted, nutty, and savory foods.^{[5][6]}

Table 1: Physicochemical Properties of **2-Ethyl-3,5-dimethylpyrazine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	[1] [5]
Molecular Weight	136.19 g/mol	[1] [5]
Appearance	Colorless to pale yellow liquid	[1] [7]
Boiling Point	~188.8 °C at 760 mmHg	[1] [5]
Flash Point	~69.4 °C	[1] [5]
Solubility	Soluble in water, oils, and organic solvents like ethanol	[7]

The Sensory Dimension: A Profile of Nutty and Earthy Notes

The primary value of **2-Ethyl-3,5-dimethylpyrazine** lies in its complex and potent aroma profile. It is most frequently described as having nutty, roasted, cocoa, and coffee-like notes.[\[1\]](#) [\[5\]](#)[\[8\]](#) Depending on its concentration and the food matrix, it can also impart earthy or potato-chip-like characteristics.[\[6\]](#)[\[8\]](#) This makes it an exceptionally versatile ingredient for building savory and brown flavor profiles. Its natural occurrence in foods like roasted nuts, coffee, and even Swiss cheese underscores its authenticity and consumer appeal.[\[1\]](#)

Table 2: Comparative Sensory Profile of Common Food Pyrazines

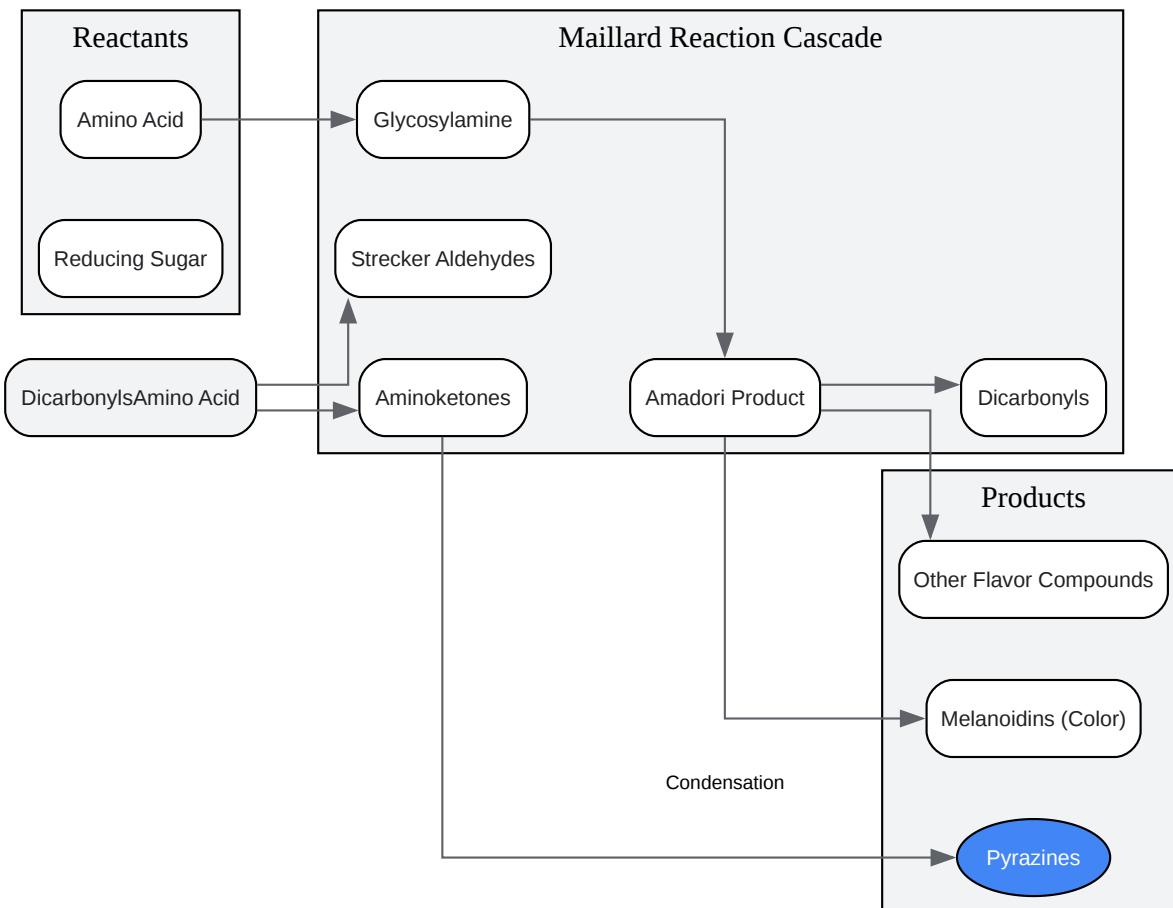
Compound	Predominant Sensory Attributes	Typical Food Applications
2-Ethyl-3,5-dimethylpyrazine	Nutty, roasted, earthy, potato-chip like, cocoa	Roasted potatoes, coffee, cocoa, savory snacks, cooked beef[1][8]
2,5-Dimethylpyrazine	Nutty, roasted, cocoa, coffee-like	Coffee, cocoa products, baked goods, peanuts[8]
2,3,5-Trimethylpyrazine	Roasted, nutty, musty, earthy, chocolate enhancer	Coffee, cocoa, roasted nuts, meat products[8][9]
2-Acetylpyrazine	Popcorn-like, roasted, nutty	Popcorn, baked goods, cereals[8]

Genesis of a Flavor Compound: Formation and Synthesis

Understanding the origin of **2-Ethyl-3,5-dimethylpyrazine** is crucial for its effective application. It is both a natural product of cooking and a high-purity synthesized ingredient.

Natural Formation via the Maillard Reaction

In food systems, **2-Ethyl-3,5-dimethylpyrazine** is primarily formed during thermal processing through the Maillard reaction and subsequent Strecker degradation.[1] The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[10][11][12] This cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast range of foods, from baked bread to roasted coffee. Pyrazines are a hallmark class of compounds generated through these pathways.[10][12] The process generally involves the reaction of α -dicarbonyl compounds (from sugar degradation) with amino acids to form α -aminoketones, which then self-condense or react with other intermediates to form the stable pyrazine ring.[13]

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Caption: Generalized pathway of the Maillard reaction leading to pyrazine formation.

Industrial Synthesis

For commercial applications in the food industry, **2-Ethyl-3,5-dimethylpyrazine** is produced through chemical synthesis to ensure high purity (typically $\geq 99.0\%$), consistency, and availability.[1][5] This allows for precise dosage and predictable flavor outcomes in final products.[5] Synthesis methods often involve the condensation of appropriate diamine and dicarbonyl precursors.[14]

Core Applications in the Food Industry

The versatility of **2-Ethyl-3,5-dimethylpyrazine** allows for its use across a wide spectrum of food and beverage products to impart, enhance, or round out "brown" and savory flavor profiles.

Table 3: Recommended Starting Use Levels of **2-Ethyl-3,5-dimethylpyrazine**

Food Category	Typical Use Level (ppm)	Rationale for Application
Baked Goods	5 - 7	Enhances the "baked" and toasted crust notes.[2]
Savory Snacks (e.g., Potato Chips)	1 - 3	Provides an authentic fried/roasted potato and earthy flavor.[6][15]
Roasted Meat Products & Gravies	1 - 3	Contributes a rich, roasted meat character.[1][2][15]
Coffee & Cocoa Products	1 - 5	Boosts the roasted bean notes and adds complexity.[1][15]
Nut-Flavored Products	2 - 5	Imparts a realistic roasted nut profile, especially for peanut and hazelnut.[15]
Frozen Dairy	5 - 6	Used in flavors like coffee, chocolate, or praline to provide roasted notes.[2]
Nonalcoholic Beverages	~2	Adds roasted character to coffee, chocolate, or malt-based drinks.[2]

Application Notes:

- In Savory Systems: In soups, sauces, and meat analogs, this pyrazine is invaluable for creating a foundational roasted, "cooked" flavor note that mimics traditional cooking

processes.[1][6] It helps replace savory notes that may be lost or underdeveloped during high-throughput industrial processing.[16]

- In Baked Goods and Cereals: It contributes to the perception of a freshly baked, toasted grain aroma, enhancing the overall sensory appeal.[6][9]
- In Coffee and Chocolate: **2-Ethyl-3,5-dimethylpyrazine** is used to intensify the dark, roasted notes characteristic of coffee beans and cocoa.[1][5] It can be used to standardize profiles or to add a specific roasted nuance to a flavor blend.[15]

Experimental Protocols for Application and Evaluation

The successful application of potent flavor compounds requires rigorous and systematic methodologies.

Protocol 1: Incorporation of 2-Ethyl-3,5-dimethylpyrazine into a Food Matrix

Objective: To accurately dose and homogeneously distribute the flavor compound within a model food system for evaluation.

Materials:

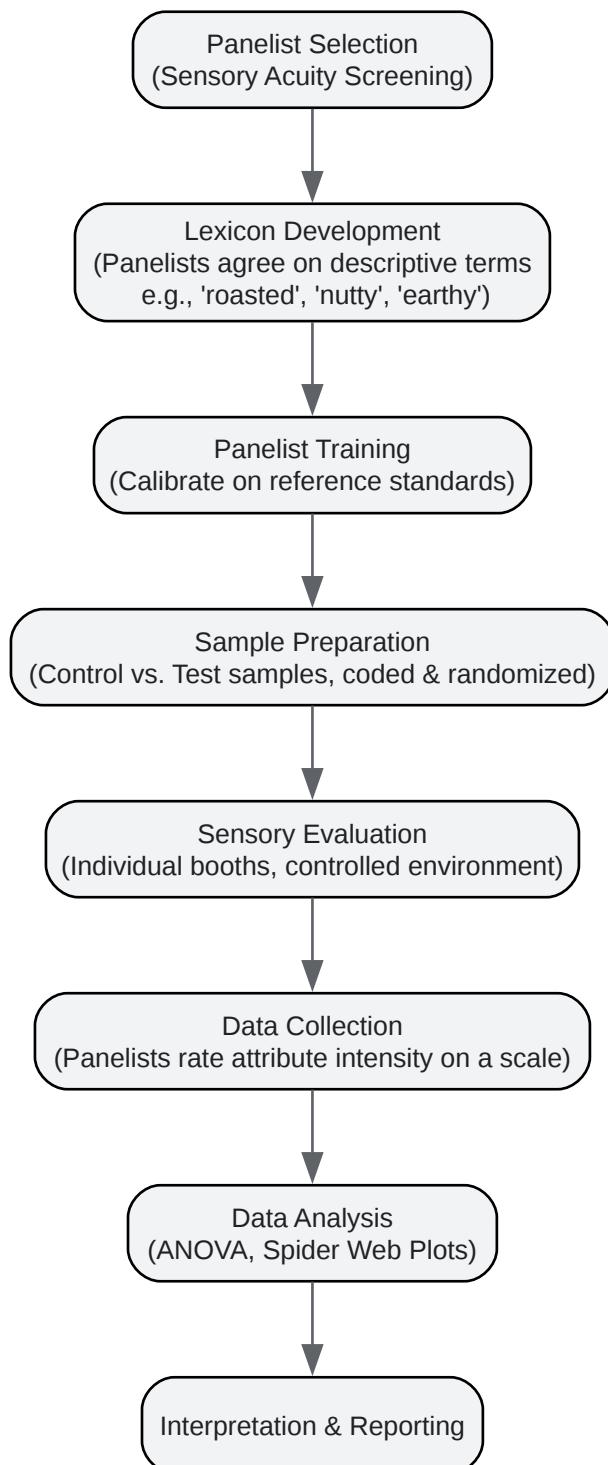
- **2-Ethyl-3,5-dimethylpyrazine** ($\geq 99\%$ purity)
- Solvent (e.g., Propylene Glycol, Ethanol, or a neutral oil, depending on the food matrix)
- Target food base (e.g., neutral biscuit dough, vegetable oil, aqueous solution)
- Calibrated micropipettes and analytical balance
- High-shear mixer or homogenizer

Methodology:

- Stock Solution Preparation: Due to its potency, it is recommended to first create a stock solution.
 - Accurately weigh 1.00 g of **2-Ethyl-3,5-dimethylpyrazine**.
 - Dissolve it in a suitable solvent to a final volume of 100 mL. For example, use propylene glycol for a versatile, food-grade solvent. This creates a 1% (10,000 ppm) solution.
 - Causality: Direct addition of the neat compound to a large batch is prone to error and poor distribution. A stock solution allows for precise, volumetric dosing.
- Dosage Calculation: Determine the target concentration in the final product (e.g., 5 ppm).
 - For a 1000 g batch of food product, the total amount of the pyrazine needed is: $1000 \text{ g} * (5 \text{ g} / 1,000,000 \text{ g}) = 0.005 \text{ g}$.
 - Using the 1% stock solution, the volume needed is: $(0.005 \text{ g} / 1 \text{ g}) * 100 \text{ mL} = 0.5 \text{ mL}$.
- Incorporation:
 - Add the calculated volume of the stock solution (0.5 mL in this example) to the liquid phase of the food matrix (e.g., water, oil, or egg mixture) before it is combined with the solid ingredients.
 - Causality: Adding the flavor to the liquid phase promotes more even dispersion throughout the final product compared to adding it to a dry mix.
- Homogenization:
 - Thoroughly mix the food matrix using a high-shear mixer or homogenizer for a duration appropriate for the specific product.
 - Causality: Uniform distribution is critical. "Hot spots" of intense flavor can result from inadequate mixing, leading to skewed sensory results and an undesirable consumer experience.
- Control Sample: Prepare an identical food matrix sample without the addition of **2-Ethyl-3,5-dimethylpyrazine** to serve as a baseline for sensory evaluation.

Protocol 2: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

Objective: To systematically characterize and quantify the sensory attributes of a food product containing **2-Ethyl-3,5-dimethylpyrazine**.



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Caption: Workflow for Quantitative Descriptive Analysis (QDA) of a flavor compound.

Methodology:

- Panelist Selection and Training:
 - Select 10-12 individuals based on their sensory acuity and descriptive ability.[8]
 - Conduct training sessions (20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the product.[8]
 - Use chemical reference standards (e.g., solutions of **2-Ethyl-3,5-dimethylpyrazine**, roasted almond extract, unsweetened cocoa powder) to anchor the descriptive terms.[8]
- Sample Presentation:
 - Prepare samples as described in Protocol 1 (both a control and the test variable).
 - Present samples to panelists in a controlled sensory lab environment (individual booths, controlled lighting and temperature).[8]
 - Label samples with random three-digit codes and randomize the presentation order for each panelist to avoid bias.[8]
- Evaluation and Data Collection:
 - Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon (e.g., "Roasted," "Nutty," "Earthy") on a continuous line scale (e.g., 0 = not perceptible, 15 = extremely intense).
 - Instruct panelists to cleanse their palate with unsalted crackers and water between samples.[8]
- Data Analysis:

- Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if significant differences exist between the control and test samples for each attribute.
- Visualize the results using spider web plots or bar charts to easily compare the sensory profiles.

Regulatory and Safety Profile

For professionals in food science and development, understanding the regulatory and safety landscape is non-negotiable.

- Regulatory Status: **2-Ethyl-3,5-dimethylpyrazine** is recognized as a safe flavoring agent by major international regulatory bodies.
 - FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association as "Generally Recognized as Safe" (GRAS), with FEMA number 3149.[2][17]
 - JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]
 - European Union: It is listed in the Union list of flavouring substances.[18]
- Toxicological Data: Safety has been established through toxicological studies.
 - The oral LD₅₀ in rats was reported as 460 mg/kg body weight.[2]
 - 90-day feeding studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 12.5 to 18 mg/kg body weight per day.[2]
 - Given its natural occurrence in a wide variety of cooked foods, human exposure through diet is common.[2][19] The available data support its safety for use as a food flavoring at typical intake levels.[2][19]

Conclusion

2-Ethyl-3,5-dimethylpyrazine is a potent and indispensable compound in the modern flavorist's palette. Its ability to confer authentic roasted, nutty, and earthy notes makes it a

cornerstone ingredient for developing savory and brown flavors. A thorough understanding of its sensory profile, natural formation pathways, and regulatory status, combined with systematic protocols for application and evaluation, enables food scientists and researchers to leverage its full potential in creating innovative and appealing food products.

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